5-Bromo-L-tryptophylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-Amino-3-(5-bromo-1H-indol-3-yl)propanamido)acetic acid is a synthetic compound that features an indole moiety, a bromine atom, and an amino acid derivative. Compounds with indole structures are often of interest due to their biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Amino-3-(5-bromo-1H-indol-3-yl)propanamido)acetic acid typically involves multi-step organic synthesis. A common approach might include:
Bromination: Introduction of the bromine atom to the indole ring.
Amidation: Formation of the amide bond between the indole derivative and an amino acid.
Chiral Resolution: Separation of the (S)-enantiomer from the racemic mixture.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the bromine atom or the amide group.
Substitution: Nucleophilic substitution reactions might occur at the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an indole-3-carboxylic acid derivative, while reduction could produce a debrominated or deaminated product.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-(2-Amino-3-(5-bromo-1H-indol-3-yl)propanamido)acetic acid could be used as a building block for more complex molecules or as a reagent in synthetic organic chemistry.
Biology
Biologically, compounds with indole structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive roles.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating diseases, particularly those involving the central nervous system or cancer.
Industry
Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, or as a research chemical.
Mechanism of Action
The mechanism of action for (S)-2-(2-Amino-3-(5-bromo-1H-indol-3-yl)propanamido)acetic acid would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The bromine atom might enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
5-Bromoindole: A simpler brominated indole derivative.
Tryptophan: An essential amino acid with an indole side chain.
Uniqueness
(S)-2-(2-Amino-3-(5-bromo-1H-indol-3-yl)propanamido)acetic acid is unique due to its specific combination of an indole ring, bromine atom, and amino acid moiety, which may confer unique biological activities and chemical reactivity.
Properties
CAS No. |
918957-45-6 |
---|---|
Molecular Formula |
C13H14BrN3O3 |
Molecular Weight |
340.17 g/mol |
IUPAC Name |
2-[[(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H14BrN3O3/c14-8-1-2-11-9(4-8)7(5-16-11)3-10(15)13(20)17-6-12(18)19/h1-2,4-5,10,16H,3,6,15H2,(H,17,20)(H,18,19)/t10-/m0/s1 |
InChI Key |
SIQCMCYGZGPDGX-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C[C@@H](C(=O)NCC(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.